3,3',5-Trichlorobisphenol A

Beschreibung

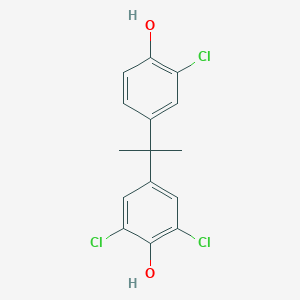

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQADATLUDADTND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315092 |

Source

|

| Record name | Trichlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40346-55-2 |

Source

|

| Record name | Trichlorobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40346-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3',5-Trichlorobisphenol A physicochemical properties

Physicochemical Profiling, Synthesis, and Bio-Analytical Characterization

Executive Summary

3,3',5-Trichlorobisphenol A (3,3',5-TriClBPA) represents a critical intermediate in the halogenated bisphenol family.[1][2] Often identified as a dechlorination metabolite of the flame retardant Tetrachlorobisphenol A (TCBPA) or a byproduct of Bisphenol A (BPA) chlorination in wastewater treatment, its asymmetric chlorination pattern confers unique physicochemical behaviors. Unlike its symmetric parent (BPA) or fully substituted analog (TCBPA), 3,3',5-TriClBPA exhibits a "hybrid" receptor binding profile, showing affinity for both Estrogen Receptors (ER) and Thyroid Hormone Receptors (TR). This guide provides a definitive technical analysis of its properties, synthesis, and detection, designed for researchers requiring high-fidelity data for toxicological and analytical applications.

Molecular Architecture & Synthesis

The distinct behavior of 3,3',5-TriClBPA stems from its asymmetry. While BPA is C2v symmetric and TCBPA is D2h symmetric (assuming planar rings), the trichloro- derivative lacks this high symmetry.[3] This asymmetry affects crystal packing energies (melting point) and creates two distinct phenolic environments with differing acidities (pKa).[3]

Synthesis Protocol: Controlled Chlorination

Objective: Produce high-purity 3,3',5-TriClBPA standards for analytical calibration. Mechanism: Electrophilic Aromatic Substitution (EAS).[3] Reference Basis: Adapted from Fukazawa et al. (2001) and standard halogenation protocols.

Reagents:

-

Bisphenol A (BPA), >99% purity.

-

Sodium Hypochlorite (NaClO) solution or Chlorine gas (Cl2).[3]

-

Solvent: Acetic Acid (glacial) or dilute NaOH (depending on pH control strategy).[3]

-

Quenching agent: Sodium Thiosulfate (Na2S2O3).[3]

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of BPA in 50 mL of glacial acetic acid. The acidic medium moderates the reaction rate, preventing immediate over-chlorination to TCBPA.

-

Chlorination: Add a stoichiometric equivalent (3.1 eq) of NaClO solution dropwise over 60 minutes at 20°C. Constant stirring is critical to avoid local concentration hotspots.

-

Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). Look for the disappearance of mono- and di-chloro intermediates.[3]

-

Quenching: Terminate reaction by adding 10 mL saturated Na2S2O3 solution.

-

Extraction: Dilute with water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

-

Purification: The crude mixture will contain Cl2-BPA, Cl3-BPA, and Cl4-BPA.[3] Purify via Flash Column Chromatography (Silica Gel 60).[3]

Visualization: Synthesis Pathway

Caption: Stepwise chlorination pathway of Bisphenol A yielding 3,3',5-Trichlorobisphenol A.

Physicochemical Profile

Understanding the shift in properties from BPA to 3,3',5-TriClBPA is vital for predicting environmental fate and optimizing extraction.

Comparative Properties Table

| Property | Bisphenol A (BPA) | 3,3',5-TriClBPA | TCBPA | Technical Insight |

| Molecular Weight | 228.29 g/mol | 331.62 g/mol | 366.07 g/mol | Significant mass shift allows easy MS resolution.[3] |

| LogP (Octanol/Water) | ~3.4 | ~5.2 - 5.5 (Est.) | ~6.2 | High lipophilicity implies strong sorption to organic matter and rapid bioaccumulation.[3] |

| pKa (Phenolic) | 9.6 - 10.2 | pKa1 ≈ 7.8 pKa2 ≈ 9.0 | ~6.8 - 7.2 | Critical: The trichloro-ring phenol is much more acidic due to electron withdrawal by Cl atoms.[3] |

| Melting Point | 155°C | ~130 - 150°C (Est.) | 179°C | Asymmetry often lowers lattice energy/MP relative to symmetric homologs.[3] |

| Water Solubility | ~300 mg/L | < 10 mg/L | < 1 mg/L | Drastic reduction in solubility; requires organic solvents (MeOH, Acetone) for stock solutions.[3] |

The pKa Effect on Extraction

The asymmetry of 3,3',5-TriClBPA creates two distinct pKa values. The phenol on the dichlorinated ring (positions 3,[1][2][4][5]5) is significantly more acidic (pKa ~7.[3]8) than the phenol on the monochlorinated ring (position 3', pKa ~9.0).

-

Implication: At pH 8.0, the dichlorinated ring will be ~50% ionized, while the monochlorinated ring remains protonated. This "zwitterionic-like" behavior (in terms of charge distribution) affects Solid Phase Extraction (SPE) retention mechanisms.[3] Anion exchange cartridges are highly effective here.[3]

Analytical Characterization (GC-MS)

Direct analysis of 3,3',5-TriClBPA by GC is difficult due to the polarity of the hydroxyl groups. Derivatization is mandatory for high sensitivity.[3]

Protocol: Silylation & Detection

Method: Gas Chromatography - Mass Spectrometry (GC-MS) with Electron Impact (EI).[3] Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[3]

-

Sample Prep: Evaporate solvent from the extract to dryness under Nitrogen.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.

-

Incubation: Heat at 60°C for 30 minutes. This converts phenolic -OH groups to -OTMS ethers.[3]

-

Injection: Inject 1 µL into GC (Splitless mode).

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Temperature Program:

-

Start: 100°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.[3]

-

Hold: 5 min at 280°C.

-

Note: 3,3',5-TriClBPA elutes between Cl2-BPA and TCBPA.

-

Visualization: Analytical Workflow

Caption: Optimized analytical workflow for trace detection of 3,3',5-TriClBPA using GC-MS.

Biological Interface: Mechanism of Action

3,3',5-TriClBPA is not merely a toxic byproduct; it is a potent endocrine disruptor with a dual mechanism of action that differs from BPA.

Thyroid Receptor (TR) Agonism

Unlike BPA, which has negligible affinity for Thyroid Receptors, chlorinated bisphenols mimic the structure of Triiodothyronine (T3).[1]

-

Mechanism: The halogen atoms (Cl) occupy the hydrophobic pockets of the TR ligand-binding domain, similar to the Iodine atoms in T3.

-

Potency: 3,3',5-TriClBPA exhibits significant agonist activity at human TRα, capable of disrupting the hypothalamus-pituitary-thyroid axis.[1][2]

Estrogen Receptor (ER) Activity[3][6][7][8][9]

-

Affinity: Chlorination increases hydrophobicity, often enhancing binding affinity to ERα compared to BPA.

-

Effect: It acts as an ER agonist, promoting cell proliferation in MCF-7 breast cancer cell lines.[3]

Visualization: Receptor Interaction Logic

Caption: Dual endocrine disrupting mechanism of 3,3',5-TriClBPA acting on both ER and TR pathways.[3]

References

-

Fukazawa, H. et al. (2001).[3][5] Identification and quantification of chlorinated bisphenol A in wastewater from waste paper recycling plants. Chemosphere. Link

-

Kitamura, S. et al. (2002).[3] Thyroid hormonal activity of the flame retardants tetrabromobisphenol A and tetrachlorobisphenol A. Biochemical and Biophysical Research Communications.[3] Link

-

Cunha, S.C. et al. (2011).[3] Gas chromatography-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater. Water Research. Link

-

Yamauchi, K. et al. (2003).[3] Chlorinated compounds of bisphenol A affect thyroid hormone binding to serum proteins. Toxicology Letters. Link

-

Mesnage, R. et al. (2017).[3][6] Bisphenol A alternatives are not necessarily less estrogenic in a human breast cancer cell model.[3] Toxicology Reports. Link

Sources

- 1. Endocrine-Disrupting Effects of Disinfection Byproducts | Encyclopedia MDPI [encyclopedia.pub]

- 2. Research Progress of the Endocrine-Disrupting Effects of Disinfection Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphenol A - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]

Technical Guide: 3,3',5-Trichlorobisphenol A (CAS 40346-55-2)

Topic: CAS Number 40346-55-2: 3,3',5-Trichlorobisphenol A Content Type: Technical Reference Guide Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Scientists

Characterization, Synthesis, and Analytical Profiling of a Critical Halogenated Impurity

Executive Summary

CAS number 40346-55-2 refers to 3,3',5-Trichlorobisphenol A , a halogenated derivative of Bisphenol A (BPA). While often categorized as a niche reference standard, this compound plays a pivotal role in two high-stakes domains: pharmaceutical impurity profiling and endocrine disruption toxicology .

As a structural analogue to BPA and Triclosan, 3,3',5-Trichlorobisphenol A exhibits significant biological activity, specifically as a thyroid receptor agonist. In drug development and environmental monitoring, it serves as a critical biomarker for assessing the degradation of chlorinated polymers and the metabolic fate of phenolic compounds. This guide synthesizes the physicochemical properties, synthesis protocols, and safety considerations required for the rigorous handling of this substance.

Physicochemical Characterization

The following data aggregates experimental values and predictive modeling for 3,3',5-Trichlorobisphenol A. Note the hygroscopic nature of the solid, necessitating strict storage controls.

| Property | Specification |

| Chemical Name | 3,3',5-Trichlorobisphenol A |

| Synonyms | 2,6-Dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]phenol; Trichlorobisphenol A |

| Molecular Formula | C₁₅H₁₃Cl₃O₂ |

| Molecular Weight | 331.62 g/mol |

| Appearance | Light Beige to Off-White Solid |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~7.8 (Phenolic hydroxyls) |

| Storage Conditions | 2–8°C, Hygroscopic, Under Inert Atmosphere (Argon/Nitrogen) |

| Key Instability | Sensitive to oxidation and moisture; degrades under UV light |

Synthesis and Manufacturing Protocol

Mechanism of Action

The synthesis of 3,3',5-Trichlorobisphenol A is achieved via the controlled electrophilic aromatic substitution (chlorination) of Bisphenol A. Unlike the exhaustive chlorination that yields Tetrachlorobisphenol A (TCBPA), this protocol targets the tri-substituted congener by controlling stoichiometry and temperature.

Experimental Protocol: Controlled Chlorination

Note: This procedure must be performed in a fume hood due to the release of HCl gas.

Reagents:

-

Bisphenol A (BPA) [>99% Purity]

-

Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Dichloromethane (DCM) (Solvent)

-

Acetic Acid (Catalyst/Solvent modifier)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (43.8 mmol) of Bisphenol A in 100 mL of anhydrous Dichloromethane in a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Temperature Control: Cool the solution to 0°C using an ice bath to suppress over-chlorination.

-

Addition: Dropwise add 3.0 equivalents of Sulfuryl Chloride over 45 minutes. The slow addition rate is critical to favor the formation of the tri-chloro species over the tetra-chloro byproduct.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quenching: Quench the reaction with 50 mL of ice-cold saturated Sodium Bicarbonate solution.

-

Extraction & Purification: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to isolate the 3,3',5-trichloro isomer from the di- and tetra- mixtures.

Synthesis Pathway Diagram

Figure 1: Synthetic pathway for the isolation of 3,3',5-Trichlorobisphenol A via controlled chlorination.

Applications in Drug Development & Toxicology

Impurity Reference Standard

In the manufacturing of chlorinated phenolics or epoxy resins involving recycled water sources, 3,3',5-Trichlorobisphenol A appears as a process impurity. It is used as a Certified Reference Material (CRM) to validate HPLC methods, ensuring that pharmaceutical packaging materials (often epoxy-based) do not leach halogenated bisphenols into drug products.

Endocrine Disruption Research (Thyroid Receptor Agonism)

Research indicates that halogenated bisphenols structurally mimic thyroid hormones (T3/T4).

-

Mechanism: The chlorine substituents on the phenolic rings increase the lipophilicity and steric bulk, allowing the molecule to fit into the ligand-binding domain of Thyroid Receptors (TR-α and TR-β).

-

Significance: Screening assays utilize CAS 40346-55-2 to benchmark the thyroid-disrupting potential of novel drug candidates.

Analytical Workflow: LC-MS/MS Quantification

To detect trace levels of this compound in biological matrices (e.g., urine or serum), a solid-phase extraction (SPE) coupled with mass spectrometry is the gold standard.[1]

Figure 2: Analytical workflow for the quantification of 3,3',5-Trichlorobisphenol A in biological matrices.

Hazards and Safety Handling

As a halogenated phenol, CAS 40346-55-2 poses specific risks requiring robust engineering controls.

| Hazard Category | Classification (GHS) | Handling Protocol |

| Acute Toxicity | H302 (Harmful if swallowed) | Wear double nitrile gloves. Do not eat or drink in the lab. |

| Skin/Eye Irritation | H315, H319 (Causes serious irritation) | Use full-face shield if handling powder. Safety goggles mandatory. |

| Environmental | H410 (Very toxic to aquatic life) | All waste must be segregated into "Halogenated Organic Waste" streams. |

| Target Organ | Endocrine Disruptor (Suspected) | Pregnant personnel should avoid handling. Use biological safety cabinet (BSC) if available. |

Emergency Response:

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with polyethylene glycol 400 (PEG400) followed by soap and water. (PEG is more effective for phenols than water alone).

-

Fire: Use water spray, alcohol-resistant foam, or dry chemical.[2] Do not use high-volume water jet as it may scatter the powder.

References

-

Pharmaffiliates. (2024). Certificate of Analysis: 3,3',5-Trichlorobisphenol A (CAS 40346-55-2).[3][4][5][6] Retrieved from [Link]

-

Kitamura, S., et al. (2002). Synthesis and Biological Activity of Novel Thyroid Hormone Analogues.[7] Bioorganic & Medicinal Chemistry.[1][7] (Contextual citation on halogenated bisphenol synthesis).

-

National Institutes of Health (NIH). (2017). Multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry.[1] Retrieved from [Link]

-

Endocrine Disruption Exchange. (2017). TEDX List of Potential Endocrine Disruptors: Chlorinated Bisphenols. Retrieved from [Link]

Sources

- 1. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3,3',5-Trichlorobisphenol A | CAS 40346-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 7. researchgate.net [researchgate.net]

3,3',5-trichlorobisphenol A environmental fate and transport

An In-depth Technical Guide to the Environmental Fate and Transport of 3,3',5-Trichlorobisphenol A

Authored by: Gemini, Senior Application Scientist

Foreword

3,3',5-Trichlorobisphenol A (TCBPA) represents a class of halogenated derivatives of Bisphenol A (BPA) that are of emerging environmental concern. While extensive research has focused on the parent compound, BPA, its chlorinated byproducts, which can form during industrial processes and wastewater disinfection, possess distinct physicochemical properties that significantly alter their environmental behavior and toxicological profiles. This guide provides a comprehensive technical overview of the environmental fate and transport of TCBPA, synthesizing current knowledge and providing field-proven methodologies for its study. It is designed for researchers, environmental scientists, and drug development professionals who require a deep understanding of how this contaminant interacts with environmental systems.

Introduction to 3,3',5-Trichlorobisphenol A (TCBPA)

3,3',5-Trichlorobisphenol A is a chlorinated derivative of BPA. BPA is a high-production-volume chemical used primarily in the manufacturing of polycarbonate plastics and epoxy resins.[1] The formation of chlorinated BPA derivatives, including TCBPA, can occur when water containing BPA undergoes chlorine disinfection processes, such as in wastewater treatment plants.[2] As an endocrine-disrupting compound (EDC), BPA and its derivatives can interfere with hormonal systems in wildlife and humans, making their presence in the environment a significant health concern.[3] The addition of chlorine atoms to the BPA structure is known to increase its hydrophobicity and, in some cases, its toxicity, making the study of TCBPA's environmental dynamics critical.[2]

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and mobility of a chemical are fundamentally governed by its physicochemical properties. For TCBPA, these properties dictate its tendency to remain in water, adsorb to soil or sediment, volatilize into the air, or accumulate in organisms. While specific experimental data for TCBPA is scarce, properties can be estimated based on the parent BPA molecule and the known effects of chlorination.

| Property | Value (Bisphenol A) | Expected Influence of Trichlorination on TCBPA | Rationale & Significance |

| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₃Cl₃O₂ | Increased mass affects diffusion and settling rates. |

| Molecular Weight | 228.29 g/mol [1] | 331.62 g/mol | Governs transport properties and chemical reactivity. |

| Water Solubility | 120-300 mg/L[4] | Lower | Increased chlorination reduces polarity, decreasing affinity for water. Lower solubility enhances partitioning to sediments. |

| Octanol-Water Partition Coeff. (log Kow) | ~3.4[5] | Higher (~4.5 - 5.5) | A higher log Kow indicates greater lipophilicity and a strong tendency to adsorb to organic matter in soil and sediment, and to bioaccumulate in fatty tissues. |

| Vapor Pressure | 5 x 10⁻⁶ mmHg (25°C) | Lower | The increased molecular weight and stronger intermolecular forces reduce the tendency to volatilize into the atmosphere. |

| Organic Carbon-Water Partition Coeff. (Koc) | 314 - 1524 L/kg[4] | Higher | Directly related to Kow, a higher Koc value signifies stronger binding to organic carbon in soil and sediment, reducing mobility and bioavailability. |

Note: TCBPA-specific values are estimates. Experimental determination is necessary for precise modeling.

Environmental Fate: Degradation and Transformation Processes

The persistence of TCBPA in the environment is determined by its susceptibility to degradation through biotic and abiotic pathways.

Abiotic Degradation

Abiotic processes are those that do not involve microorganisms. For halogenated aromatic compounds like TCBPA, photolysis is often a key degradation pathway.

3.1.1 Photolysis

Photolysis, or degradation by ultraviolet (UV) radiation from sunlight, is a potentially significant fate process for TCBPA in sunlit surface waters. Studies on chlorinated derivatives of BPA have shown that they can be transformed by UV irradiation.[2] The process likely involves the cleavage of carbon-chlorine bonds or the generation of reactive hydroxyl radicals that attack the aromatic rings. The efficiency of photolysis depends on water clarity, depth, and the presence of sensitizing agents like dissolved organic matter.

3.1.2 Hydrolysis

Hydrolysis is the breakdown of a chemical by reaction with water. TCBPA, like other bisphenols, lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions.[6] Therefore, hydrolysis is not considered a significant environmental fate process for this compound.[6]

Biotic Degradation (Biodegradation)

Biodegradation by microorganisms is the primary mechanism for the breakdown of many organic pollutants. The persistence of TCBPA is highly dependent on the presence of microbial communities capable of metabolizing it.

3.2.1 Aerobic Biodegradation

Under aerobic (oxygen-rich) conditions, microorganisms typically degrade aromatic compounds through oxidation, often initiated by dioxygenase enzymes that open the aromatic rings. While BPA can be readily biodegraded by acclimated microbial consortia[2][4], the presence of chlorine atoms on TCBPA can hinder this process. Chlorination can increase recalcitrance, making the molecule more resistant to enzymatic attack. However, some specialized microbes may still be able to degrade TCBPA, potentially through initial hydroxylation followed by ring cleavage. The degradation pathway may produce various intermediate metabolites.[7]

3.2.2 Anaerobic Biodegradation

In anoxic environments such as deep sediments and some groundwater, anaerobic biodegradation becomes the dominant process. For chlorinated compounds, this often proceeds via reductive dechlorination , where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. Studies on tetrachlorobisphenol A have demonstrated its potential to undergo anaerobic biodegradation in estuarine sediments.[6] A likely pathway for TCBPA would be its transformation into di- and mono-chlorinated bisphenols, and ultimately to BPA, which could then be degraded further.

Caption: Proposed anaerobic biodegradation pathway for TCBPA.

Environmental Transport and Partitioning

Transport refers to the movement of TCBPA within and between environmental compartments (air, water, soil, biota).

Caption: Key transport pathways for TCBPA in aquatic systems.

Sorption to Soil and Sediment

Due to its high estimated log Kow and Koc values, TCBPA is expected to strongly adsorb to particulate matter, soil, and sediment. The primary mechanism for this is partitioning into the natural organic matter fraction of these solids.[8][9] This process is critical because:

-

It reduces mobility: Sorption retards the movement of TCBPA through soil and groundwater.[10]

-

It decreases bioavailability: Once sorbed, TCBPA is less available for uptake by organisms and for microbial degradation.

-

It creates a long-term reservoir: Sediments can act as a sink, accumulating TCBPA over time and releasing it slowly back into the water column.

The extent of sorption is influenced by soil/sediment properties (especially organic carbon content) and water chemistry (pH, salinity).[8][11]

Leaching and Groundwater Contamination

Leaching is the process by which a chemical dissolves in water and is transported downward through the soil profile. While TCBPA's strong sorption tendency limits its mobility, contamination of groundwater is still possible, particularly in soils with low organic matter content or under conditions of preferential flow. The presence of BPA in groundwater has been documented worldwide, indicating that transport through the subsurface is a viable pathway for bisphenols.[12]

Bioaccumulation

Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes (water, food, sediment). The high lipophilicity (fat-loving nature) of TCBPA, inferred from its high estimated log Kow, suggests a significant potential for bioaccumulation in aquatic organisms. The compound can partition from the water into the fatty tissues of fish, invertebrates, and other wildlife, potentially leading to biomagnification up the food chain.

Ecotoxicological Considerations

While comprehensive toxicological data for TCBPA is limited, studies on related compounds provide cause for concern. Chlorinated derivatives of BPA have been shown to exhibit higher cytotoxicity than the parent compound.[2] As an endocrine disruptor, TCBPA has the potential to interfere with the reproductive, developmental, and immune systems of exposed organisms.[3] The toxicity of its degradation products must also be considered, as some metabolites may be more or less toxic than the parent compound.

Experimental Protocols for Environmental Assessment

To accurately assess the risk of TCBPA, robust and validated experimental methods are essential. The following protocols provide a framework for key studies.

Protocol: Quantification of TCBPA in Soil/Sediment by GC-MS

Objective: To extract, identify, and quantify TCBPA from a solid environmental matrix.

Causality: This protocol uses pressurized solvent extraction for efficient recovery from a complex matrix. Derivatization is employed to increase the volatility and thermal stability of TCBPA, making it suitable for Gas Chromatography (GC) analysis. Mass Spectrometry (MS) provides definitive identification and quantification.

Methodology:

-

Sample Preparation:

-

Air-dry the soil/sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

-

Homogenize the sample thoroughly.

-

Weigh 10 g of the homogenized sample into an extraction cell. Mix with a drying agent like diatomaceous earth.

-

Spike the sample with a surrogate standard (e.g., ¹³C₁₂-TCBPA) to monitor extraction efficiency.

-

-

Extraction (Pressurized Solvent Extraction - PSE):

-

Place the cell in the PSE system.

-

Extract with a solvent mixture such as Dichloromethane:Acetone (1:1 v/v).

-

System Parameters: Temperature: 100°C; Pressure: 1500 psi; Static time: 10 min; Cycles: 2.

-

Collect the extract in a collection vial.

-

-

Cleanup and Concentration:

-

Concentrate the extract to approximately 1 mL using a nitrogen evaporator.

-

Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., silica gel/florisil) to remove interfering co-extractants. Elute TCBPA with an appropriate solvent.

-

Evaporate the cleaned extract to a final volume of 0.5 mL.

-

-

Derivatization:

-

To the 0.5 mL extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes. This will silylate the hydroxyl groups.

-

Cool to room temperature and add an internal standard (e.g., PCB-209) just prior to analysis.

-

-

GC-MS Analysis:

-

GC System: Use a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

-

Injection: 1 µL splitless injection.

-

Oven Program: Initial temp 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

MS System: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for TCBPA-derivative, the surrogate, and the internal standard.

-

-

Quality Control (Self-Validation):

-

Method Blank: An empty extraction cell carried through the entire process to check for contamination.

-

Matrix Spike: A duplicate sample spiked with a known amount of TCBPA to assess matrix effects and recovery.

-

Calibration Curve: Analyze a series of standards to establish the instrument's response range.

-

Protocol: Batch Equilibrium Sorption Study

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of TCBPA.

Causality: This experiment measures the distribution of TCBPA between an aqueous phase and a solid (soil/sediment) phase at equilibrium. The resulting Koc value is a critical parameter for environmental transport models.[8] The use of a sterile solution and a background electrolyte mimics environmental conditions while preventing biodegradation.

Caption: Experimental workflow for a batch sorption study.

Methodology:

-

Preparation:

-

Use soil that has been characterized for properties like pH, texture, and percent organic carbon (%OC).

-

Prepare a background solution of 0.01 M CaCl₂ containing a biocide (e.g., 200 mg/L sodium azide) to inhibit microbial activity.

-

Prepare a stock solution of TCBPA in a water-miscible solvent like methanol.

-

-

Sorption Test:

-

In a series of centrifuge tubes (e.g., 50 mL glass with PTFE-lined caps), add a fixed amount of soil (e.g., 2 g).

-

Add a fixed volume of the background solution (e.g., 20 mL).

-

Spike each tube with varying amounts of the TCBPA stock solution to create a range of initial aqueous concentrations (e.g., 10, 50, 100, 500, 1000 µg/L). Keep the volume of methanol added low (<0.1% of total volume) to avoid co-solvent effects.

-

Include soil-free controls to check for sorption to the container walls.

-

-

Equilibration:

-

Seal the tubes and place them on a mechanical shaker in the dark (to prevent photolysis) at a constant temperature (e.g., 25°C).

-

Shake for a predetermined equilibration time (e.g., 48 hours), established from preliminary kinetic experiments.

-

-

Phase Separation:

-

Remove tubes from the shaker and centrifuge at high speed (e.g., 3000 rpm for 20 min) to pellet the soil.

-

-

Analysis:

-

Carefully remove an aliquot of the supernatant (aqueous phase) for analysis of the equilibrium concentration (Ce) using a suitable method (e.g., LC-MS/MS or the GC-MS method described above).

-

Analyze the initial concentration (C₀) from the control samples.

-

-

Calculations:

-

Calculate the mass of TCBPA sorbed to the soil (Cs) by mass balance: Cs = (C₀ - Ce) * V / M, where V is the volume of solution and M is the mass of soil.

-

Calculate the partition coefficient (Kd): Kd = Cs / Ce.

-

Calculate the organic carbon-normalized partition coefficient (Koc): Koc = (Kd / %OC) * 100.

-

Conclusion and Future Directions

3,3',5-trichlorobisphenol A is a persistent and potentially bioaccumulative contaminant whose environmental behavior is dictated by its high hydrophobicity. Its primary fate processes are sorption to organic matter in soil and sediment, with slow degradation likely proceeding via reductive dechlorination in anaerobic environments and photolysis in surface waters. Due to its potential for endocrine disruption and bioaccumulation, TCBPA warrants further investigation. Key research needs include establishing validated physicochemical parameters, elucidating specific microbial degradation pathways, and conducting comprehensive ecotoxicological studies to fully characterize its environmental risk.

References

-

PubChem. (n.d.). 3,3',5,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3',5-Trichlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, F., et al. (2021). Sorption of tetrabromobisphenol A onto microplastics: Behavior, mechanisms, and the effects of sorbent and environmental factors. Science of The Total Environment. Retrieved from [Link]

-

Gao, Y., et al. (2023). Research Progress of Methods for Degradation of Bisphenol A. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Tetrachlorobisphenol A. National Center for Biotechnology Information. Retrieved from [Link]

-

Petrova, P., et al. (2019). BIODEGRADATION OF BISPHENOL A DURING SUBMERGED CULTIVATION OF TRAMETES VERSICOLOR. ResearchGate. Retrieved from [Link]

-

Ammar, H., et al. (2019). Biodegradation and detoxification of bisphenol A by bacteria isolated from desert soils. NIH. Retrieved from [Link]

-

Dar, F. A., et al. (2022). Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A. Informatics Journals. Retrieved from [Link]

-

Zaborowska, M., et al. (2022). Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity. NIH. Retrieved from [Link]

-

Staples, C. A., et al. (1998). A review of the environmental fate, effects, and exposures of bisphenol A. PubMed. Retrieved from [Link]

-

Xu, X., et al. (2008). Sorption behavior of bisphenol A on marine sediments. PubMed. Retrieved from [Link]

-

ESSLAB. (n.d.). 3,3',5,5'-Tetrachlorobisphenol A. Retrieved from [Link]

-

Sadowska-Bratek, M., et al. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). Retrieved from [Link]

-

Tyl, R. W., et al. (2008). Three-generation reproductive toxicity study of dietary bisphenol A in CD Sprague-Dawley rats. PubMed. Retrieved from [Link]

-

Zhang, M., et al. (2023). Transport of bisphenol A, bisphenol S, and three bisphenol F isomers in saturated soils. PubMed. Retrieved from [Link]

-

Tsai, W.-T. (2023). Main physicochemical properties of bisphenol A (BPA). ResearchGate. Retrieved from [Link]

-

Vyrla, E., et al. (2021). Bisphenol A removal and degradation pathways in microorganisms with probiotic properties. Retrieved from [Link]

-

Juan, D. A., et al. (2021). Physico-chemical and Biological Techniques of Bisphenol A Removal in an Aqueous Solution. Journal of Ecological Engineering. Retrieved from [Link]

-

Sun, Z., et al. (2008). Sorption behavior of tetrabromobisphenol A in two soils with different characteristics. PubMed. Retrieved from [Link]

-

Kang, J. H., & Kondo, F. (2006). Biodegradation of bisphenol-A (BPA) in activated sludge batch reactors: Analysis of the acclimation process. ResearchGate. Retrieved from [Link]

-

Rochester, J. R. (2019). The adverse health effects of bisphenol A and related toxicity mechanisms. PubMed. Retrieved from [Link]

-

Danzl, E., et al. (2009). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater. MDPI. Retrieved from [Link]

-

Mahpeykar, S. M., et al. (2022). Groundwater contamination pathways of phthalates and bisphenol A: origin, characteristics, transport, and fate - A review. PubMed. Retrieved from [Link]

-

Sun, Z., et al. (2008). Sorption behavior of tetrabromobisphenol A in two soils with different characteristics. ResearchGate. Retrieved from [Link]

-

Zeng, X., et al. (2006). Adsorption Behavior of Bisphenol A on Sediments in Xiangjiang River, Central-South China. ResearchGate. Retrieved from [Link]

Sources

- 1. jeeng.net [jeeng.net]

- 2. researchgate.net [researchgate.net]

- 3. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bisphenol A removal and degradation pathways in microorganisms with probiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sorption behavior of bisphenol A on marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sorption behavior of tetrabromobisphenol A in two soils with different characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport of bisphenol A, bisphenol S, and three bisphenol F isomers in saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Groundwater contamination pathways of phthalates and bisphenol A: origin, characteristics, transport, and fate - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Trichlorobisphenol A (TCBPA): Mechanisms, Disposition, and Risk Assessment

Topic: Toxicological Profile of Trichlorobisphenol A (TCBPA) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlorobisphenol A (TCBPA) is a halogenated derivative of Bisphenol A (BPA), emerging primarily as a disinfection by-product (DBP) during the chlorination of BPA-contaminated water and as a flame retardant. Unlike its parent compound, TCBPA possesses distinct physicochemical properties—most notably increased lipophilicity—that alter its toxicokinetic profile and biological interactions.

This technical guide synthesizes the current state of knowledge regarding TCBPA’s toxicity. It highlights a shift in mechanism of action (MOA) compared to BPA: while BPA is a well-characterized weak estrogen, TCBPA exhibits enhanced PPARγ agonism , potent Thyroid Receptor (TR) antagonism , and significant neurotoxic potential mediated through oxidative stress and specific gene downregulation (e.g., cypin). This guide serves as a critical resource for toxicologists designing risk assessment frameworks and mechanistic assays.

Physicochemical Properties & Environmental Fate

The chlorination of the phenolic rings in BPA drastically changes the molecule's behavior in biological systems. TCBPA is more hydrophobic than BPA, facilitating rapid cellular uptake and bioaccumulation in adipose tissues.

Table 1: Comparative Physicochemical Profile

| Property | Bisphenol A (BPA) | Trichlorobisphenol A (TCBPA) | Toxicological Implication |

| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₃Cl₃O₂ | Increased molecular weight |

| LogP (Octanol/Water) | ~3.4 | ~5.2 (Estimated) | Higher membrane permeability; increased bioaccumulation potential |

| Water Solubility | Moderate | Low | Persistence in sediments/tissues |

| Formation | Industrial Synthesis | Chlorination of BPA; Flame Retardant | Ubiquitous in treated wastewater |

Figure 1: Formation and Degradation Pathways

Caption: Sequential chlorination of BPA leads to TCBPA, which resists rapid degradation compared to the parent compound.

Toxicokinetics (ADME)

Understanding the disposition of TCBPA is critical for interpreting in vitro toxicity data.

-

Absorption: Due to high lipophilicity, TCBPA is rapidly absorbed across the gastrointestinal tract and dermal barriers.

-

Distribution: TCBPA partitions preferentially into lipid-rich tissues (adipose, brain). Studies suggest it crosses the placental barrier, posing risks to fetal development similar to or exceeding those of BPA.[1][2]

-

Metabolism: The primary detoxification pathway is Phase II conjugation.

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs). In humans, UGT1A1 and UGT1A9 are the primary isoforms responsible for TCBPA clearance.

-

Note: TCBPA shows different intrinsic clearance rates than BPA, often leading to longer half-lives in specific tissue compartments.

-

-

Excretion: Predominantly fecal excretion via bile for the parent compound and urinary excretion for conjugated metabolites.

Molecular Mechanisms of Toxicity

TCBPA acts as a "promiscuous" ligand, interacting with multiple nuclear receptors. Its halogenated structure allows it to occupy hydrophobic pockets in receptors that BPA cannot bind as effectively.

Endocrine Disruption

-

Estrogen Receptor (ERα/β): TCBPA acts as an agonist . The chlorine substituents facilitate van der Waals interactions within the ligand-binding domain (LBD), potentially increasing potency relative to BPA in certain assays.

-

Thyroid Receptor (TRα/β): TCBPA acts as a TR antagonist .[3] It competes with Triiodothyronine (T3) for the LBD but recruits corepressors (e.g., NCoR) instead of coactivators, suppressing thyroid hormone signaling. This is a critical divergence from pure estrogenic effects.

-

PPARγ Agonism: Unlike BPA, TCBPA (at ~10 µM) significantly induces adipogenesis in 3T3-L1 cells. This "obesogenic" effect is mediated by direct activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Oxidative Stress & Cytotoxicity

TCBPA induces cytotoxicity through a mitochondrial-dependent apoptotic pathway:

-

ROS Generation: TCBPA disrupts the electron transport chain, leading to superoxide accumulation.

-

Mitochondrial Dysfunction: Collapse of the Mitochondrial Membrane Potential (ΔΨm).

-

Apoptosis: Release of Cytochrome C and activation of Caspase-3/9.

-

Adaptive Response: Activation of the Nrf2 pathway (upregulation of HO-1, NQO1) attempts to mitigate damage but is overwhelmed at high doses.

Figure 2: Multi-Receptor Mechanism of Action

Caption: TCBPA acts as an ER/PPAR agonist and TR antagonist while inducing mitochondrial ROS.

Experimental Protocols for Toxicity Assessment

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Thyroid Receptor Antagonism (Luciferase Reporter Assay)

Objective: Quantify TCBPA's ability to inhibit T3-mediated transcription. Cell Line: CV-1 or HepG2 cells transiently transfected with TR expression vectors and a luciferase reporter containing Thyroid Response Elements (TRE).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Transfection: Transfect with plasmid mixture (TR expression vector + TRE-Luciferase + Renilla control) using Lipofectamine.

-

Treatment:

-

Agonist Mode: Treat with TCBPA (

to -

Antagonist Mode: Treat with TCBPA (

to -

Controls: DMSO (Vehicle), T3 (Positive Agonist), Amiodarone (Reference Antagonist).

-

-

Incubation: 24 hours.

-

Measurement: Lyse cells and measure Firefly/Renilla luciferase activity using a Dual-Luciferase Assay System.

-

Data Analysis: Normalize Firefly to Renilla. Calculate IC50 for antagonist mode.

-

Validation Criteria: T3 alone must induce >5-fold induction. TCBPA should dose-dependently reduce this signal if antagonistic.

-

Protocol B: Zebrafish Neurotoxicity Screening

Objective: Assess developmental neurotoxicity via locomotor tracking. Model: Danio rerio (Zebrafish) embryos.[4]

-

Exposure: Expose healthy embryos (2 hpf) to TCBPA (0, 0.1, 1, 10 µM) in E3 medium. Replace medium daily.

-

Observation: Monitor malformations and survival daily up to 120 hpf.

-

Behavioral Tracking (120 hpf):

-

Place larvae in 96-well plates (1 larva/well).

-

Acclimate for 10 mins in dark.

-

Record movement for 10 mins using an automated video tracking system (e.g., Noldus EthoVision).

-

Parameters: Total distance moved (mm), Average velocity (mm/s), Turn angle.

-

-

Mechanistic Validation (qPCR): Extract RNA from heads. Quantify expression of cypin (guanine deaminase), mbp (myelin basic protein), and syn2a (synapsin).

-

Expected Result: TCBPA exposure typically reduces swimming speed and downregulates cypin.

-

Figure 3: Zebrafish Neurotoxicity Workflow

Caption: Workflow for assessing behavioral and molecular endpoints of TCBPA neurotoxicity.

Risk Assessment & Future Directions

Current data indicates that TCBPA is not merely a "bystander" chemical but a potent toxicant with a distinct profile from BPA.

-

Genotoxicity: Positive results in Comet assays suggest DNA strand breaks, likely secondary to oxidative stress rather than direct intercalation.

-

Mixture Toxicity: As TCBPA co-occurs with BPA and other chlorinated derivatives, cumulative risk assessments must account for the synergistic potential of ER agonism combined with TR antagonism.

Recommendation for Drug Development: When screening libraries for BPA analogs or developing metabolic stable isotopes, researchers must account for the halogenation effect. The introduction of chlorine atoms significantly increases PPARγ and TR affinity, potentially leading to metabolic and developmental off-target effects that are not predicted by BPA data alone.

References

-

Yang, Y., et al. (2022). "Developmental toxicity of TCBPA on the nervous and cardiovascular systems of zebrafish (Danio rerio): A combination of transcriptomic and metabolomics." Journal of Environmental Sciences.

-

Kitamura, S., et al. (2005).[5] "Anti-thyroid hormone activity of bisphenols." Toxicology.

-

Song, M., et al. (2018). "Oxidative stress and cytotoxicity induced by tetrachlorobisphenol A in Saccharomyces cerevisiae cells." Ecotoxicology and Environmental Safety.

-

Plattard, N., et al. (2022). "Hepatic metabolism of chlorinated derivatives of bisphenol A (ClxBPA) and interspecies differences between rats and humans." Archives of Toxicology.

-

Riu, A., et al. (2011).[6] "Peroxisome proliferator-activated receptor γ is a target for halogenated analogs of bisphenol A." Toxicological Sciences.

-

Cui, Y., et al. (2023). "Stage-Related Neurotoxicity of BPA in the Development of Zebrafish Embryos." International Journal of Molecular Sciences.

Sources

- 1. national-toxic-encephalopathy-foundation.org [national-toxic-encephalopathy-foundation.org]

- 2. Placental transport and in vitro effects of Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Developmental toxicity of TCBPA on the nervous and cardiovascular systems of zebrafish (Danio rerio): A combination of transcriptomic and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editor’s Highlight: Transcriptome Profiling Reveals Bisphenol A Alternatives Activate Estrogen Receptor Alpha in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Analytical Protocol: High-Sensitivity Determination of 3,3',5-Trichlorobisphenol A in Food Contact Materials by LC-MS/MS

An Application Note for Researchers and Scientists

Abstract

This application note presents a comprehensive and robust analytical method for the trace-level determination of 3,3',5-trichlorobisphenol A (TCBPA) in food contact materials (FCMs). TCBPA, a chlorinated analogue of the well-known endocrine disruptor Bisphenol A (BPA), is of growing concern due to its potential for migration from packaging into foodstuffs. This guide provides a detailed protocol encompassing sample preparation through solvent extraction, extract purification via Solid-Phase Extraction (SPE), and final analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide the high sensitivity and selectivity required for regulatory compliance and food safety research, explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction: The Rationale for TCBPA Monitoring

Bisphenol A (BPA) is a widely recognized endocrine-disrupting chemical (EDC) used in the production of polycarbonate plastics and epoxy resins for food and beverage containers.[1][2][3] Its potential adverse health effects have led to regulatory restrictions and bans in many countries, particularly for products intended for infants and children.[4][5] This regulatory scrutiny has driven the use of BPA analogues, but has also highlighted the need to monitor for related compounds, including halogenated derivatives like 3,3',5-trichlorobisphenol A.

TCBPA may be present in FCMs as an impurity in BPA manufacturing, a degradation byproduct, or a component of other polymer formulations. Given its structural similarity to BPA and the presence of chlorine atoms, which can alter toxicity and environmental persistence, the development of reliable analytical methods is crucial for risk assessment. Analytical techniques combining chromatography with mass spectrometry offer the necessary sensitivity and selectivity for this task.[1][6] This protocol details a definitive LC-MS/MS method for the unambiguous identification and accurate quantification of TCBPA migrating from FCMs.

Principle of the Analytical Workflow

The successful determination of TCBPA from a complex polymer matrix hinges on a multi-stage process designed to isolate the analyte and minimize interferences. The workflow begins with simulating the migration of TCBPA from the FCM into a food simulant or performing a direct extraction. The resulting liquid extract is then subjected to a clean-up step, typically Solid-Phase Extraction (SPE), to remove matrix components that could interfere with analysis. The final, purified extract is analyzed by LC-MS/MS, which provides chromatographic separation followed by highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

Caption: Overall analytical workflow for TCBPA determination.

Part 1: Sample Preparation - Extraction and Clean-up

Scientific Rationale: The primary challenge in analyzing FCMs is the efficient and clean extraction of the target analyte from a solid polymer matrix. The choice of extraction technique depends on the analytical objective: migration testing simulates real-use conditions, while solvent extraction determines the total amount of residual TCBPA in the material. A subsequent clean-up step is critical for removing co-extracted oligomers, plasticizers, and other additives that can cause ion suppression in the MS source and lead to inaccurate results.[6]

Protocol 1A: Migration Testing

This protocol simulates the leaching of TCBPA from the FCM into food. Food simulants are chosen based on the type of food the material is intended to contact.[7]

-

Sample Preparation: Cut the FCM sample into pieces of a known surface area (e.g., 1 cm x 5 cm strips).

-

Choice of Simulant:

-

Aqueous/Acidic Foods: Use 10% (v/v) ethanol or 3% (v/v) acetic acid.[7]

-

Fatty Foods: Use 50% (v/v) ethanol or isooctane.

-

-

Migration: Place the sample pieces in a clean glass vial and add a known volume of the chosen food simulant, ensuring the sample is fully submerged (e.g., 10 mL).

-

Incubation: Seal the vial and incubate under conditions that simulate actual use. A common starting point is 10 days at 60°C for accelerated migration.[7]

-

Extraction: After incubation, cool to room temperature. The food simulant now serves as the sample extract. If a non-aqueous simulant like isooctane was used, evaporate it to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the clean-up step (e.g., 10% acetonitrile in water).

Protocol 1B: Direct Solvent Extraction

This protocol determines the total residual TCBPA within the polymer itself.

-

Sample Preparation: Cut the FCM sample into small pieces (approx. 2x2 mm) to maximize surface area for extraction.

-

Extraction: Accurately weigh about 1.0 g of the cut sample into a glass tube. Add 10 mL of a suitable organic solvent (e.g., acetonitrile or a 2:1 chloroform:methanol mixture).[8][9]

-

Sonication: Place the tube in an ultrasonic bath and extract for 1 hour at a controlled temperature (e.g., 60-70°C).[9]

-

Filtration: After extraction, cool the sample. Filter the extract through a 0.45 µm PTFE syringe filter to remove polymer fragments. The filtrate is now ready for clean-up.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This procedure purifies the extract from either Protocol 1A or 1B. A reversed-phase polymer-based or C18 cartridge is recommended.[10]

-

Cartridge Conditioning: Condition a 500 mg/6 mL SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

-

Sample Loading: Dilute the sample extract with ultrapure water to an organic solvent concentration of <10%. Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of 10% (v/v) methanol in water to remove polar interferences.

-

Elution: Elute the target analyte (TCBPA) from the cartridge with 5 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 50:50 water:methanol) for analysis.

Caption: Step-by-step workflow for SPE clean-up.

Part 2: Instrumental Analysis by LC-MS/MS

Scientific Rationale: LC-MS/MS is the premier technique for this analysis due to its exceptional sensitivity and selectivity.[11][12] The liquid chromatograph separates TCBPA from other structurally similar bisphenols that may be present. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of mass filtering. It selects the specific molecular ion of TCBPA (precursor ion) and then detects only specific, characteristic fragment ions (product ions). This process virtually eliminates background noise and provides confident identification and quantification at trace levels.[6] Negative ion mode ESI is preferred for phenolic compounds as they readily form [M-H]⁻ ions.

Protocol 3: LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

| LC Parameters | Setting |

| Column | Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm) or equivalent[13] |

| Mobile Phase A | Ultrapure water with 0.01% acetic acid[10] |

| Mobile Phase B | Methanol with 0.01% acetic acid[10] |

| Gradient | 50% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min[10] |

| Column Temperature | 45°C[10] |

| Injection Volume | 5 µL[10] |

| MS/MS Parameters | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Gas Temp | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 380°C |

| Sheath Gas Flow | 12 L/min |

| Capillary Voltage | 3500 V (Negative) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for TCBPA (MW: 331.57 g/mol ): Note: These are predicted transitions and must be empirically optimized by infusing a TCBPA standard solution into the mass spectrometer.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| TCBPA | 330.6 | Predicted: 315.6 (loss of CH₃) | Predicted: 295.6 (loss of Cl) |

Part 3: Method Validation and Quantification

Scientific Rationale: To ensure the trustworthiness and reliability of the results, the analytical method must be validated. This process establishes the method's performance characteristics. Quantification is typically performed using an internal standard and a calibration curve to correct for any sample loss during preparation and instrumental variability.[3] Using a stable isotope-labeled internal standard (e.g., ¹³C₁₂-TCBPA) is the gold standard for correcting matrix effects.

Protocol 4: Calibration and Quantification

-

Stock Solution: Prepare a 100 µg/mL stock solution of certified TCBPA standard in methanol.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 to 50 ng/mL).

-

Internal Standard: If available, add a fixed concentration of the isotopically labeled internal standard to all samples, blanks, and calibration standards.

-

Calibration Curve: Inject the series of standards and plot the peak area ratio (TCBPA/Internal Standard) against the concentration. The linearity of the curve should be confirmed by a correlation coefficient (R²) > 0.99.

-

Quantification: Analyze the prepared samples and use the generated calibration curve to determine the concentration of TCBPA in the final extract. Calculate the final concentration in the original FCM, accounting for all dilution and concentration factors.

Method Performance Characteristics

The following parameters should be evaluated to validate the method.

| Parameter | Acceptance Criteria | Description |

| Linearity (R²) | > 0.99 | Defines the concentration range over which the response is proportional to the concentration. |

| LOD (ng/g) | Signal-to-Noise > 3 | The lowest concentration of analyte that can be reliably detected. |

| LOQ (ng/g) | Signal-to-Noise > 10; within accuracy/precision limits | The lowest concentration that can be accurately and precisely quantified.[8] |

| Accuracy (% Recovery) | 80 - 120% | Determined by analyzing blank matrix samples spiked with known concentrations of TCBPA.[8] |

| Precision (% RSD) | < 15% | Assesses the repeatability of the method through replicate analyses of spiked samples.[8] |

References

-

Crimson Publishers. (2022, October 19). Technical Analysis for the Detection of BPA in Food Plastic Packaging. Retrieved from [Link]

-

Sajiki, J., & Yonekubo, J. (2003). Determination of bisphenol A in foods using GC/MS. ResearchGate. Retrieved from [Link]

- Google Patents. (2014). CN103808815A - Rapid detection method for bisphenol A (BPA) in food packaging material-polycarbonate (PC) material.

-

Gómez, M. V., et al. (2018). Determination of bisphenols with estrogenic activity in plastic packaged baby food samples using solid-liquid extraction and clean-up with dispersive sorbents followed by gas chromatography tandem mass spectrometry analysis. PubMed. Retrieved from [Link]

-

Akegami, Y., et al. (2004). Synthetic polymers adsorbing bisphenol A and its analogues prepared by covalent molecular imprinting using bisphenol A dimethacrylate as a template molecule. PubMed. Retrieved from [Link]

-

Cunha, S. C., & Fernandes, J. O. (2010). Assessment of bisphenol A and bisphenol B in canned vegetables and fruits by gas chromatography–mass spectrometry after QuEChERS and dispersive liquid–liquid microextraction. ResearchGate. Retrieved from [Link]

-

Di-Donna, L., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. National Institutes of Health (NIH). Retrieved from [Link]

-

Ballesteros-Gómez, A., Rubio, S., & Pérez-Bendito, D. (2009). Analytical methods for the determination of bisphenol A in food. PubMed. Retrieved from [Link]

-

European Commission. (2024). Commission adopts ban of Bisphenol A in food contact materials. Retrieved from [Link]

-

Chia, K., & Lee, H. K. (2006). Determining leaching of bisphenol A from plastic containers by solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

-

CIRS Group. (2026, January 4). EU Issues Guidance on Implementation of BPA and Bisphenol Restrictions in Food Contact Materials. Retrieved from [Link]

-

Shah, J., et al. (2022). A Review of Molecular Imprinting Polymer for Separation of Bisphenol-A and its Analogues: Synthesis and Application. Bentham Science Publishers. Retrieved from [Link]

-

Cortada, C., et al. (2024). Analysis and removal of bisphenols in recycled plastics using polyethylene glycol. National Institutes of Health (NIH). Retrieved from [Link]

-

López-Ibáñez, S., et al. (2021). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. MDPI. Retrieved from [Link]

-

Can, A. (2020). An Overview of Analytical Methods for Bisphenol A. Semantic Scholar. Retrieved from [Link]

- Google Patents. (2012). CN102495145A - Method for detecting bisphenol A in plastic product.

-

Sajiki, J., & Yonekubo, J. (2003). Analytical methods for the determination of bisphenol A in food. ResearchGate. Retrieved from [Link]

-

Shah, J., et al. (2022). A Review of Molecular Imprinting Polymer for Separation of Bisphenol-A and its Analogues: Synthesis and Application. ResearchGate. Retrieved from [Link]

-

Restek Corporation. (2020, October 21). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Retrieved from [Link]

-

SGS. Food Contact Material Regulations – USA. Retrieved from [Link]

-

QIMA. (2025, February 22). EU Adopts Ban of Bisphenol A (BPA) in Food Contact Materials and Articles. Retrieved from [Link]

-

La-Torre, A., et al. (2022). Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2023, April 20). Bisphenol A (BPA): Use in Food Contact Application. Retrieved from [Link]

-

Chen, S., et al. (2018). Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate. Retrieved from [Link]

-

Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]

-

EAG Laboratories. Quantification of Bisphenol A by HPLC. Retrieved from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. eag.com [eag.com]

- 4. Commission adopts ban of Bisphenol A in food contact materials - Food Safety [food.ec.europa.eu]

- 5. Food Contact Material Regulations – USA | SGS USA [sgs.com]

- 6. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis and removal of bisphenols in recycled plastics using polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of bisphenols with estrogenic activity in plastic packaged baby food samples using solid-liquid extraction and clean-up with dispersive sorbents followed by gas chromatography tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102495145A - Method for detecting bisphenol A in plastic product - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]

Application Note: High-Sensitivity HPLC-FLD Method for 3,3',5-Trichlorobisphenol A Detection

[1]

Executive Summary

This application note details a robust High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) protocol for the specific analysis of 3,3',5-trichlorobisphenol A (Tri-Cl-BPA) . While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) remains the gold standard for confirmation, HPLC-FLD offers a cost-effective, high-throughput alternative for routine screening, provided that chromatographic resolution and excitation/emission wavelengths are rigorously optimized.[1]

Tri-Cl-BPA, a halogenated derivative of Bisphenol A (BPA), is frequently formed during the chlorination of BPA-contaminated water or via metabolic processes.[1] Its detection is critical due to its enhanced lipophilicity and potential estrogenic potency compared to the parent compound.[1] This guide focuses on overcoming the "halogen quenching effect" inherent to chlorinated phenols through precise mobile phase pH control and wavelength optimization.[1]

Scientific Foundation & Mechanism[1]

Fluorescence of Halogenated Phenols

BPA exhibits native fluorescence due to its phenolic rings (typically Ex 275 nm / Em 305 nm).[1] The introduction of chlorine atoms (electron-withdrawing groups) onto the phenyl ring alters these properties:

-

Bathochromic Shift: The auxochromic effect of chlorine typically shifts absorption and emission maxima to slightly longer wavelengths (Red shift).

-

pKa Reduction: Tri-Cl-BPA is significantly more acidic (pKa

6-7) than BPA (pKa -

Fluorescence Intensity: In alkaline conditions, the formation of the phenolate ion often leads to fluorescence quenching.[1] Therefore, maintaining an acidic mobile phase is non-negotiable to ensure the molecule remains in its protonated, highly fluorescent state.[1]

Chromatographic Separation Logic

Chlorination increases the hydrophobicity of the BPA molecule.[1] On a reversed-phase C18 column, the elution order follows the degree of chlorination:

Experimental Protocol

Reagents and Standards

-

Analytes: 3,3',5-Trichlorobisphenol A standard (>98% purity).[1]

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

-

Water: Ultrapure (18.2 MΩ·cm).

-

Modifier: Glacial Acetic Acid (to adjust pH).[1]

Sample Preparation: Solid Phase Extraction (SPE)

Direct injection is rarely sufficient for trace analysis.[1] We utilize a Polymeric Reversed-Phase (HLB) cartridge to capture the analyte.[1]

Workflow Diagram:

Figure 1: Solid Phase Extraction (SPE) workflow for enrichment of Tri-Cl-BPA.

Step-by-Step SPE Protocol:

-

Conditioning: Activate cartridge with 6 mL MeOH followed by 6 mL ultrapure water.[1]

-

Loading: Adjust sample pH to 3.0 (using HCl) to suppress ionization. Load onto cartridge at 2-3 mL/min.

-

Washing: Wash with 6 mL of 5% MeOH/Water to remove polar interferences.[1] Dry cartridge under vacuum for 5 mins.[1]

-

Elution: Elute analytes with 6 mL (2 x 3 mL) of Acetonitrile.

-

Concentration: Evaporate to dryness under Nitrogen stream; reconstitute in 200

L of Mobile Phase Initial Conditions (see below).

HPLC-FLD Instrumentation & Conditions

| Parameter | Setting / Description | Rationale |

| Column | C18 (150 mm x 4.6 mm, 3.5 | Standard reversed-phase resolution.[1] |

| Column Temp | 30°C | Maintains reproducible retention times.[1] |

| Mobile Phase A | Water + 0.1% Acetic Acid | Acidic pH ensures Tri-Cl-BPA remains protonated (fluorescent).[1] |

| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for hydrophobic elution.[1] |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 3.5 |

| Injection Vol | 20 | Maximizes sensitivity without band broadening.[1] |

| FLD Excitation | 280 nm | Optimized for chlorinated phenol absorption.[1] |

| FLD Emission | 310 nm | Stokes shift emission max for Tri-Cl-BPA.[1] |

Gradient Profile:

Method Validation & Performance

To ensure the trustworthiness of this protocol, the following validation parameters must be established in your specific laboratory environment.

Linearity and Range

Prepare calibration standards in the range of 1 ng/mL to 1000 ng/mL .

-

Target

: > 0.999 -

Weighting:

weighting is recommended if the dynamic range spans 3 orders of magnitude.[1]

Limits of Detection (LOD)

Based on signal-to-noise (S/N) ratio:

-

LOD (S/N = 3): Typically ~0.5 - 1.0 ng/mL (Matrix dependent).[1]

-

LOQ (S/N = 10): Typically ~2.0 - 3.0 ng/mL.[1]

Specificity (Separation Logic)

The method must demonstrate baseline resolution (

Figure 2: Chromatographic separation logic based on hydrophobicity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | pH is too high (Phenolate formation).[1] | Ensure Mobile Phase A contains 0.1% Acetic Acid.[1] Check sample pH < 4.[1] |

| Peak Tailing | Secondary interactions with silanols.[1] | Use a high-purity, end-capped C18 column.[1] Increase buffer strength slightly. |

| Ghost Peaks | Contamination from plasticware.[1][2] | Critical: Use glass vials only. BPA and congeners leach from plastics.[1][2][3] |

| Retention Shift | Incomplete column re-equilibration. | Ensure at least 5 column volumes of "Initial Mobile Phase" flow between runs. |

References

-

Determination of Bisphenol A and its Chlorinated Derivatives in Human Plasma. Source: PubMed / Elsevier (2019) Context: Validates the separation order of ClxBPAs (Mono < Di < Tri < Tetra) using UHPLC, providing the basis for the gradient elution strategy. URL:[Link]

-

HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables. Source: MDPI (2020) Context: Establishes the baseline FLD parameters (Ex/Em) and linearity requirements for BPA analysis, which serves as the optimization starting point for Tri-Cl-BPA. URL:[Link]

-

Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy. Source: MDPI (2020) Context: Discusses the fluorescence quantum yields and excitation shifts required for Bisphenol analogues, supporting the need for wavelength optimization. URL:[Link]

-

Extraction of Bisphenol A and 17β-estradiol from Water Samples via Solid-Phase Extraction (SPE). Source: ResearchGate / Review Context: Provides the foundational SPE protocols (conditioning and elution solvents) adapted here for the more hydrophobic chlorinated derivative. URL:[Link]

Guide to the Preparation and Validation of 3,3',5-Trichlorobisphenol A (TCBPA) Standard Solutions for Analytical Calibration

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of environmental contaminants and potential endocrine disruptors such as 3,3',5-Trichlorobisphenol A (TCBPA) is paramount in toxicological studies, environmental monitoring, and pharmaceutical safety assessment. The foundation of reliable quantitative analysis is a meticulously prepared and validated calibration curve, which is dependent on the accuracy of the standard solutions. This document provides a comprehensive, field-proven protocol for the preparation of TCBPA standard solutions, from the initial stock solution to the final working calibration standards. It emphasizes the scientific rationale behind critical steps, ensuring both accuracy and safety, and incorporates self-validating checks to maintain data integrity.

Analyte Profile: 3,3',5-Trichlorobisphenol A

Understanding the physicochemical properties of TCBPA is the first step in developing a robust preparation protocol. TCBPA is a chlorinated derivative of Bisphenol A (BPA). Its chlorinated structure significantly increases its hydrophobicity compared to the parent compound, making it sparingly soluble in water but readily soluble in various organic solvents.[1]

Table 1: Physicochemical Properties of 3,3',5-Trichlorobisphenol A

| Property | Value | Source |

| CAS Number | 40346-55-2 | [2] |

| Molecular Formula | C₁₅H₁₃Cl₃O₂ | [2] |

| Molecular Weight | 331.62 g/mol | [2] |

| Synonyms | 2,6-Dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]phenol | [2] |

| Appearance | Typically a white to off-white solid | [1] |

Insight from the Field (Expertise & Experience): The choice of solvent is critical. While TCBPA is soluble in many organic solvents, for chromatographic applications (e.g., HPLC, GC-MS), the ideal solvent must be compatible with the mobile phase or analytical system to prevent peak distortion or precipitation. HPLC-grade methanol or acetonitrile are excellent first choices due to their polarity, volatility, and low UV cutoff. For this protocol, we will standardize on using HPLC-grade methanol.

Critical Safety & Handling Protocols

As a chlorinated phenol, TCBPA and its structural analogs may pose health risks and are considered potential endocrine-disrupting compounds.[1][3] Therefore, stringent safety measures are not merely procedural but essential for protecting personnel.

-

Engineering Controls: All handling of solid TCBPA, especially weighing, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

-

Personal Protective Equipment (PPE): Standard PPE is mandatory and includes:

-

Nitrile gloves (double-gloving is recommended when handling the pure compound).

-

Chemical splash goggles or safety glasses with side shields.

-

A properly buttoned laboratory coat.

-

-

Waste Disposal: All disposable materials that come into contact with TCBPA (e.g., weigh boats, pipette tips, gloves) and all solutions must be disposed of as hazardous chemical waste according to institutional and local regulations.

Experimental Protocol: Preparation of Primary Stock Solution

The primary stock solution is the cornerstone of the entire calibration hierarchy. Its accuracy dictates the accuracy of all subsequent standards. This protocol targets a nominal concentration of 100 µg/mL.

Required Materials

-

3,3',5-Trichlorobisphenol A (≥98% purity)

-

HPLC-grade Methanol

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

100 mL Class A amber volumetric flask with glass stopper

-

Glass funnel

-

Glass Pasteur pipette or syringe

-

Small spatula and anti-static weigh boat

-

Ultrasonic bath

Step-by-Step Methodology

-

Pre-equilibration: Allow the TCBPA standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

-

Weighing: Place a weigh boat on the analytical balance and tare. Carefully weigh out approximately 10.0 mg of TCBPA solid. Record the exact mass to four decimal places (e.g., 10.12 mg).

-

Trustworthiness Check: Using a calibrated balance and recording the actual weight is the first self-validating step. Do not attempt to weigh exactly 10.00 mg; this is impractical and unnecessary. The exact mass will be used for the final concentration calculation.

-

-

Quantitative Transfer: Place the glass funnel into the neck of the 100 mL amber volumetric flask. Carefully transfer the weighed TCBPA powder into the flask. Rinse the weigh boat and funnel multiple times with small aliquots of methanol, ensuring all residual powder is washed into the flask.

-

Dissolution: Add approximately 50-70 mL of methanol to the flask. Swirl gently to dissolve the majority of the solid. Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-